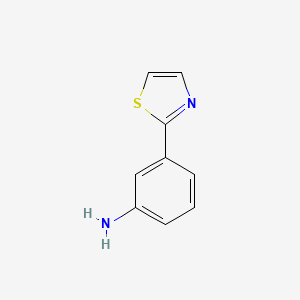

3-(1,3-Thiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPYODFEZAMAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184097-39-0 | |

| Record name | 3-(1,3-thiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,3 Thiazol 2 Yl Aniline and Its Analogues

Retrosynthetic Analysis of the 3-(1,3-Thiazol-2-yl)aniline Framework

Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule, reveals several viable pathways to this compound. The primary disconnections can be made at the aryl-thiazole bond or within the thiazole (B1198619) ring itself.

Aryl-Thiazole Bond Disconnection: This approach disconnects the molecule into a 3-aminophenyl unit and a 2-substituted thiazole unit. The forward synthesis would then involve a cross-coupling reaction. This strategy relies on the availability of a suitable pre-functionalized 3-aminophenyl precursor (like 3-bromoaniline (B18343) or its protected derivatives) and a thiazole bearing a reactive group (such as a boronic acid or a halide).

Thiazole Ring Disconnection: This strategy breaks down the thiazole ring into simpler acyclic precursors. This is the basis for classical cyclization methods like the Hantzsch synthesis. youtube.comscribd.comsynarchive.com The retrosynthetic transform involves disconnecting the C-S and C-N bonds of the ring, leading back to a thioamide and an α-halocarbonyl compound. For the target molecule, this would suggest starting with 3-aminobenzothioamide or a related thioamide and a two-carbon electrophile.

These two primary retrosynthetic approaches form the foundation for the classical and modern synthetic methods discussed below.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing the this compound framework have long relied on robust and well-established chemical transformations.

The most prominent classical route to thiazoles is the Hantzsch thiazole synthesis, first reported in 1887. scribd.comsynarchive.com This method involves the condensation of an α-haloketone with a thioamide. youtube.comchemhelpasap.com To synthesize this compound, a key precursor would be a thioamide derived from 3-aminobenzaldehyde (B158843) or a related compound.

The general mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-halocarbonyl compound in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comchemhelpasap.com The reaction is often high-yielding and can be performed with simple reagents. chemhelpasap.com

Variations of this approach utilize different starting materials but follow a similar cyclocondensation logic. For instance, reacting thiourea (B124793) with an appropriately substituted α-haloketone can yield 2-aminothiazole (B372263) derivatives. organic-chemistry.orgresearchgate.net Further functionalization would then be required to install the 3-aminophenyl group at the 2-position.

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Methanol | Heat | 2,4-Disubstituted Thiazole |

| β-Keto ester | Thiourea | N-Bromosuccinimide, β-cyclodextrin / Water | 50°C | 2-Amino-4-alkylthiazole-5-carboxylate |

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the aniline (B41778) and thiazole rings. researchgate.net Methods like the Suzuki-Miyaura coupling are frequently employed. researchgate.net This strategy typically involves coupling a thiazole-boronic acid (or its ester) with a halogenated aniline derivative (e.g., 3-bromoaniline or 3-iodoaniline), often with the amino group protected.

Key components of these reactions include a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand, and a base. The choice of these components is critical for achieving high yields and preventing side reactions like deboronation. researchgate.net

Another approach is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. researchgate.netresearchgate.net This involves the direct coupling of a thiazole C-H bond with an aryl halide. researchgate.net While synthetically efficient, controlling the regioselectivity on the thiazole ring can be a challenge. nih.gov The formation of the aryl-amino bond itself is less commonly achieved via cross-coupling in the final steps for this specific target; the amino group is typically incorporated in one of the starting materials.

Modern Catalytic Strategies for the Synthesis of this compound

Recent advancements have focused on developing more efficient, selective, and environmentally benign catalytic systems for the synthesis of thiazole derivatives.

Transition metals, particularly palladium and copper, play a pivotal role in modern synthetic strategies. nih.govthieme-connect.com Beyond their use in cross-coupling reactions, they can also catalyze the formation of the thiazole ring itself. Copper-catalyzed multicomponent reactions, for example, can construct thiazoles from simple precursors in a single pot. thieme-connect.com One such method involves the condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) catalyzed by copper, which proceeds under mild conditions with good functional group tolerance. organic-chemistry.org

Palladium catalysts are instrumental in direct arylation reactions, which form the aryl-thiazole bond by activating a C-H bond on the thiazole ring. organic-chemistry.orgnih.gov The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst system or by using directing groups. nih.govwikipedia.org For instance, palladium catalysis often favors arylation at the most nucleophilic position (C5), while copper-based systems can favor the most acidic C-H bond (C2). nih.gov

Table 2: Transition-Metal Catalyzed Reactions in Thiazole Synthesis

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Pd catalyst / Ag₂CO₃ | Thiazole-5-carboxylic acid, Aryl halide | Forms C-C bond with loss of CO₂ acs.org |

| Direct C-H Arylation | Pd(OAc)₂ (ligand-free) | Thiazole derivative, Aryl bromide | Low catalyst loading, efficient for activated aryl bromides organic-chemistry.org |

| Direct C-H Arylation | CuI / LiOt-Bu | Heterocycle, Aryl iodide | Arylation of electron-rich heterocycles organic-chemistry.org |

In transition-metal catalysis, ligands are not mere spectators; they are crucial for modulating the catalyst's activity, stability, and selectivity. The design and selection of appropriate ligands are key to optimizing the synthesis of complex molecules like this compound.

In palladium-catalyzed cross-coupling reactions, phosphine-based ligands are common. The steric and electronic properties of the ligand can significantly impact the reaction outcome. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields. In some direct arylation reactions, bulkier ligands like tris(o-tolyl)phosphine have been found to be more effective than less hindered ones like triphenylphosphine (B44618) (PPh₃). nih.gov In certain cases, efficient catalysis can even be achieved with ligand-free systems, particularly with highly active palladium precursors like Pd(OAc)₂ and reactive substrates. organic-chemistry.org The development of specialized ligands continues to be an active area of research, aiming to create more robust and selective catalysts for challenging bond formations.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. bepls.com

Several green synthetic methods developed for thiazole derivatives are applicable to the synthesis of this compound. bepls.com These include:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. For instance, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been reported for the synthesis of trisubstituted thiazoles. bepls.com

Ultrasonic-Mediated Synthesis: Ultrasound irradiation provides an energy-efficient alternative to conventional heating, promoting reactions through acoustic cavitation. mdpi.com This method has been successfully used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green synthesis. bepls.com For example, PEG-400 has been employed as a green reaction medium for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com Recyclable and eco-friendly catalysts, such as silica-supported tungstosilisic acid and the hindered base 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been utilized to improve the sustainability of thiazole synthesis. bepls.com Chitosan-based hydrogels have also been explored as recyclable biocatalysts. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thereby reducing solvent waste and energy consumption. The Hantzsch thiazole synthesis, a classic method involving the reaction of thioamides with α-haloketones, can be adapted to a greener, one-pot procedure. bepls.com

These sustainable methodologies offer significant advantages in terms of scalability, cost-effectiveness, and simplified purification processes for thiazole derivatives, including this compound. bepls.com

Functionalization and Derivatization Strategies for the this compound Core

The core structure of this compound offers multiple sites for functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). Key strategies include modifications at the aniline nitrogen, electrophilic substitution on the aromatic rings, and alterations to side chains.

The amino group of the aniline moiety is a prime target for functionalization to introduce diverse substituents and modulate the compound's properties. A common approach involves the reaction of the aniline with various electrophiles.

For instance, in the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives, the secondary amine was successfully synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde (B151913) in refluxing water. nih.gov This demonstrates the feasibility of introducing alkyl chains with functional groups to the aniline nitrogen. The structure of the resulting N-functionalized product was confirmed by NMR spectroscopy, with characteristic signals for the newly introduced methylene (B1212753) groups. nih.gov

Further derivatization can be achieved through acylation reactions. For example, acetylation of anilines is a well-established method to introduce an acetyl group, which can modulate the electronic properties and reactivity of the aromatic ring. libretexts.org This strategy can be employed to synthesize N-acyl derivatives of this compound.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto aromatic rings. Both the aniline and thiazole rings in this compound can undergo such reactions, though their reactivity differs.

The aniline ring is highly activated towards electrophilic substitution due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglumenlearning.com Common electrophilic substitution reactions for anilines include:

Halogenation: Reaction with reagents like bromine water can lead to poly-substitution due to the high reactivity of the aniline ring. libretexts.org To achieve mono-substitution, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide, which then undergoes controlled halogenation. libretexts.org

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can be problematic, leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the acidic medium. lumenlearning.com A more controlled approach involves the nitration of the corresponding acetanilide, followed by hydrolysis to yield the desired nitroaniline. libretexts.org

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. lumenlearning.com

The thiazole ring is generally less reactive towards electrophilic substitution than the aniline ring. However, it can undergo reactions such as nitration and halogenation under specific conditions. The position of substitution on the thiazole ring is influenced by the existing substituents.

Modifying side chains and employing various linker strategies are crucial for optimizing the biological activity of a lead compound. In the context of this compound derivatives, these modifications can be introduced at various positions.

A study on 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives demonstrated the synthesis of a series of compounds with different substituents at the 5-position of the thiazole ring. nih.gov This was achieved by condensation of a dihydrothiazolone precursor with various aromatic and heterocyclic aldehydes. nih.gov The introduction of a quinone fragment was also explored by reacting the thiocarbamoyl precursor with 2,3-dichloro-1,4-naphthoquinone. nih.gov

Furthermore, the carboxylic acid group of the propanoic acid side chain was modified to create hydrazone derivatives, aiming to enhance antimicrobial properties. researchgate.net This involved esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which was then condensed with various aldehydes. researchgate.net These examples highlight how side-chain modifications and the introduction of different linkers can be used to generate a library of compounds for SAR studies.

Table 1: Examples of Functionalization and Derivatization of this compound Analogs

| Precursor | Reagent(s) | Functionalization Type | Resulting Moiety |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | N-Alkylation | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Aromatic/Heterocyclic Aldehydes | Side-Chain Modification (C5 of thiazole) | 5-Substituted thiazolone derivatives |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-Dichloro-1,4-naphthoquinone | Side-Chain Modification (Thiazole ring formation with quinone) | Naphtho[2,3-d]thiazole derivative |

| 3-[(4-Phenyl-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Hydrazine hydrate, then Aldehydes | Side-Chain Modification (Carboxylic acid derivatization) | Hydrazone derivatives |

| Aniline (general) | Acetic anhydride, then HNO₃/H₂SO₄, then H₃O⁺ | Electrophilic Aromatic Substitution (Nitration) | Nitroaniline derivative |

Methodological Advancements in the Purification and Isolation of this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final compounds for subsequent biological evaluation. A variety of chromatographic and non-chromatographic techniques are employed.

A common method for purifying acidic or basic compounds is through acid-base extraction. For example, 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid was purified by dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified product. nih.govresearchgate.net

For neutral compounds, or when acid-base extraction is not suitable, column chromatography is a widely used technique. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the optimal conditions for column chromatography.

In some cases, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining crystalline, high-purity compounds. The choice of solvent is critical and is often determined empirically.

For large-scale purification, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be employed. This technique offers high resolution and is particularly useful for separating complex mixtures or closely related compounds.

The characterization of the purified compounds is typically performed using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid |

| N-Phenyl-N-thiocarbamoyl-β-alanine |

| 2-Aminothiazoles |

| Hantzsch thiazole derivatives |

| Trisubstituted thiazoles |

| Acetanilide |

| Nitroaniline |

| Sulfanilic acid |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid |

| 2,3-Dichloro-1,4-naphthoquinone |

| 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1,3 Thiazol 2 Yl Aniline and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of 3-(1,3-thiazol-2-yl)aniline and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

The process involves ionizing the sample, commonly using "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.). These ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. The analyzer measures the m/z value with sufficient precision to distinguish between ions of the same nominal mass but different elemental compositions.

For instance, the molecular formula of this compound is C₉H₈N₂S, with a monoisotopic mass of 176.0408 Da. HRMS can confirm this by measuring the mass of the protonated molecule [M+H]⁺ at m/z 177.0481, differentiating it from other potential isobaric compounds. Research on related thiazole (B1198619) derivatives frequently reports HRMS data to validate synthesized structures. In one study, HRMS was used to confirm the formation of a benzothiazole-linked hydroxypyrazolone, with the calculated mass for [M+H]⁺ being 426.1273 and the found mass being 426.1272. nih.gov Similarly, the characterization of EDTA bis-amides derived from sulfathiazole (B1682510) utilized HRMS to confirm their composition, with a calculated value of 475.1829 for [M+H]⁺ and an experimental finding of 475.1818. tandfonline.com

Table 1: Representative HRMS Data for Thiazole Derivatives

| Compound/Derivative | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 8b-hydroxy-1-(benzothiazol-2-yl)... | [M+H]⁺ |

426.1273 | 426.1272 | nih.gov |

| Sulfathiazole EDTA bisamide | [M+H]⁺ |

475.1829 | 475.1818 | tandfonline.com |

| Copper Complex (3) | [M+Na]⁺ |

564.0116 | 564.3631 | ekb.eg |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for initial characterization. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For example, in derivatives of 4-(benzo[d]thiazol-2-yl)aniline, aromatic protons typically appear in the δ 6.6–8.0 ppm range, while the NH₂ protons show a characteristic singlet around δ 5.88 ppm. nih.gov

The increasing complexity of synthetic derivatives necessitates the use of more advanced 1D and 2D NMR techniques to fully characterize their structures. ipb.pt These advanced methods are crucial for resolving overlapping signals and unambiguously assigning all proton and carbon resonances.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 4-(Benzo[d]thiazol-2-yl)aniline | ¹H (ArH) | 6.67 - 8.01 | nih.gov |

| ¹H (NH₂) | 5.88 | nih.gov | |

| ¹³C | 114.7 - 168.5 | nih.gov | |

| 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | ¹H (NH) | 12.50 | nih.gov |

| ¹H (thiazole-H) | 7.71 | nih.gov | |

| ¹³C (C=O) | 165.6 | nih.gov | |

| ¹³C (thiazole-C5) | 108.7 | nih.gov |

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry of complex molecules. These experiments correlate signals from different nuclei, revealing through-bond or through-space connectivities. nih.gov Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is used to map out proton-proton spin systems within the molecule. For instance, COSY experiments on a benzothiazole (B30560) derivative helped establish correlations between aromatic protons at δ 8.63 and δ 7.75-7.86. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton, especially around quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is invaluable for determining stereochemistry and conformational preferences.

Together, this suite of 2D experiments allows chemists to systematically solve the molecular puzzle, confirming the constitution and configuration of novel this compound derivatives. nih.govnanalysis.com

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, including crystalline and amorphous phases. jocpr.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which is a critical consideration in the pharmaceutical industry. Different polymorphs can have distinct physical properties, and ssNMR can identify and quantify them. jocpr.com

Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra.

A key application of ssNMR is in distinguishing between polymorphs that may be difficult to differentiate by other means. For example, a study on a sulfathiazole-oxalic acid complex identified two distinct polymorphic forms. researchgate.net Advanced ssNMR experiments, including ¹H-¹³C Heteronuclear Correlation (HETCOR), were used to elucidate the structure of a new polymorph in powder form by comparing its spectral data to the known crystal structure of another form. researchgate.net The ¹³C and ¹⁵N chemical shifts proved useful in discriminating between the different solid-state arrangements. researchgate.net This demonstrates the capability of ssNMR to provide detailed molecular-level insights into the packing and hydrogen-bonding networks that define different crystalline forms. researchgate.netacs.org

X-ray Crystallography as a Tool for Confirming Molecular and Crystal Structures of this compound Derivatives and Their Packing Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, it is possible to generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides unequivocal confirmation of the molecular structure of this compound derivatives. tandfonline.comotago.ac.nz

Beyond confirming the covalent structure, crystallography provides invaluable insights into the supramolecular assembly, revealing how molecules pack in the crystal lattice. This packing is governed by a network of non-covalent interactions, such as hydrogen bonds (e.g., N-H···N, N-H···O), π-π stacking, and C-H···π interactions. nih.goviucr.org Understanding these interactions is crucial as they influence the physical properties of the solid, including stability and solubility.

Table 3: Crystallographic Data for Representative Thiazole Derivatives

| Compound/Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Functionalized 1,3-thiazoles (5a-5b) | Monoclinic | P 21/c | Hydrogen bonding | otago.ac.nz |

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | Monoclinic | P21/c | N—H⋯N, N—H⋯O, C—H⋯π, C=O⋯π | nih.gov |

| N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide | Monoclinic | P21/n | N-H···O, C-H···O | tandfonline.com |

| Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate | Triclinic | P-1 | N-H···N, C-H···O | tandfonline.com |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Orthorhombic | Pbca | C—H⋯π interactions | iucr.org |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential tools for the separation, identification, and purification of this compound and its derivatives, as well as for assessing the purity of the final products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity determination of synthesized compounds. google.com A typical HPLC method involves injecting the sample onto a column (e.g., a C18 reversed-phase column) and eluting it with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). tandfonline.com A detector, commonly a UV-Vis detector set to an appropriate wavelength, monitors the eluent, producing a chromatogram where each peak corresponds to a different component. The area of the peak is proportional to the concentration of the compound, allowing for precise purity assessment. For example, the purity of novel triazole-mercaptobenzothiazole derivatives was confirmed to be over 99% by HPLC. rsc.org

For preparative purposes, column chromatography is the standard method for purifying synthesized compounds and separating them from starting materials, by-products, and other impurities. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Components travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as distinct fractions. This method is frequently cited in the synthesis of thiazole derivatives for obtaining the target product with high purity. mdpi.com

Computational and Theoretical Investigations of 3 1,3 Thiazol 2 Yl Aniline

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-(1,3-Thiazol-2-yl)aniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, preferred geometry, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry of this compound, predicting the most stable three-dimensional arrangement of its atoms. These calculations help determine key structural parameters such as bond lengths, bond angles, and dihedral angles. d-nb.info For instance, DFT can elucidate the rotational barrier and preferred orientation between the aniline (B41778) and thiazole (B1198619) rings, which is critical for understanding how the molecule interacts with biological targets.

DFT studies also provide insights into various molecular properties. The distribution of electron density can be analyzed to understand the molecule's polarity and electrostatic potential. d-nb.info Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govukm.my Such studies often use specific combinations of functionals and basis sets, like B3LYP/6-311G, to achieve a balance between accuracy and computational cost. d-nb.inforesearchgate.net The optimization process yields the lowest energy conformation, which is essential for subsequent docking and reactivity studies. acs.org

Table 1: Typical Parameters Investigated in DFT Studies of Thiazole Derivatives

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy 3D structure, including bond lengths and angles. | DFT/B3LYP/6-311G(d,p) | d-nb.info |

| Vibrational Frequencies | Prediction of IR and Raman spectral bands to compare with experimental data. | DFT/B3LYP/6-311G(d,p) | nih.gov |

| Electronic Properties | Calculation of dipole moment, polarizability, and electrostatic potential. | DFT/B3LYP | researchgate.net |

| Conformational Analysis | Study of different spatial arrangements (conformers) and their relative energies. | DFT, Molecular Mechanics | acs.orgresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates intramolecular charge transfer (ICT), which is significant for understanding electronic transitions and optical properties. d-nb.info For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of HOMO density would indicate the nucleophilic regions (likely the aniline ring and the nitrogen of the amino group), while the LUMO distribution would highlight the electrophilic centers. ucsb.edu

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). Related to ionization potential. | nih.govresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). Related to electron affinity. | nih.govresearchgate.net |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A smaller gap implies higher chemical reactivity and lower stability. | d-nb.inforesearchgate.net |

| Chemical Hardness (η) | η | Measure of resistance to change in electron distribution. η = (ELUMO - EHOMO)/2. | nih.gov |

| Electronegativity (χ) | χ | Measure of the power of an atom or group to attract electrons. χ = -(EHOMO + ELUMO)/2. | nih.gov |

Molecular Modeling and Docking Studies for Potential Biological Targets of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, these methods are instrumental in drug discovery, helping to identify potential biological targets and predict how these compounds might interact with them.

The discovery of new drugs often employs two main computational strategies: ligand-based and structure-based drug design. frontiersin.orgresearchgate.net

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of a set of molecules (ligands) that are known to be active. By analyzing the common structural and electronic features of these active compounds, a model known as a pharmacophore can be developed. researchgate.netnih.gov This model represents the essential features required for biological activity and can be used to screen large virtual libraries for new, potentially active compounds.

Structure-Based Drug Design (SBDD): When the 3D structure of the target macromolecule (e.g., a protein or enzyme) is available, SBDD becomes a powerful tool. researchgate.net The primary technique in SBDD is molecular docking, which predicts the preferred orientation and conformation of a ligand when bound to a target's active site. semanticscholar.org This allows for a detailed analysis of the intermolecular interactions, guiding the optimization of the ligand to improve its binding affinity and selectivity. acs.org For thiazole derivatives, SBDD has been successfully applied to design inhibitors for various targets, including kinases and tubulin. nih.govacs.org

Molecular docking simulations are crucial for predicting how derivatives of this compound might bind to specific biological targets. researchgate.net These simulations place the ligand into the active site of a protein and calculate a "docking score," which estimates the binding affinity (often expressed as binding free energy, ΔG, in kcal/mol). semanticscholar.org A lower (more negative) binding energy suggests a more stable and favorable interaction. rsc.org

Beyond predicting affinity, docking studies reveal the specific interaction modes between the ligand and the protein. researchgate.net They can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the binding pocket. mdpi.com For example, studies on N,4-diaryl-1,3-thiazol-2-amines, which share a core structure with this compound, have shown that these compounds can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule formation. nih.gov Similarly, other thiazole derivatives have been docked into the ATP-binding sites of protein kinases like CDK2 and CDK9, revealing interactions that explain their inhibitory activity. acs.org This detailed information is invaluable for rationally designing more potent and selective inhibitors.

Table 3: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| N,4-Diaryl-1,3-thiazole-2-amines | Tubulin (Colchicine site) | Not specified, but potent inhibition observed | Interactions disrupting microtubule dynamics | nih.gov |

| Pyridine-bearing 1,3-Thiazoles | EGFR Tyrosine Kinase (EGFR TK) | -7.4 to -8.5 | Hydrogen bonds and hydrophobic interactions | mdpi.com |

| N-phenyl-pyrimidine-2,4-diamines | CDK2/CDK9 | Not specified, but IC50 in nanomolar range | Occupation of ATP-binding site | acs.org |

| Benzothiazole-pyrazole hybrids | E. coli DprE1 | -8.4 | Interactions with active site amino acids | rsc.org |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

To optimize the therapeutic potential of this compound analogues, pharmacophore modeling and QSAR studies are frequently employed. These ligand-based methods are essential for understanding the relationship between chemical structure and biological activity.

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a series of active this compound analogues might include features like hydrogen bond donors (e.g., the aniline -NH2 group), hydrogen bond acceptors (e.g., the thiazole nitrogen), aromatic rings, and hydrophobic centers. rsc.org This model serves as a 3D query to search for new compounds with similar features and predicted activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the biological activity of a set of compounds with their physicochemical properties or structural descriptors. rdd.edu.iq These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting QSAR equation can then be used to predict the activity of newly designed, yet unsynthesized, analogues. nih.gov For thiazole-containing compounds, QSAR models have been developed to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects, thereby guiding the synthesis of more effective drug candidates. rdd.edu.iqnih.govresearchgate.net

Table 4: Common Descriptors Used in QSAR and Pharmacophore Models

| Descriptor Type | Examples | Application | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | QSAR, Pharmacophore (H-bond donors/acceptors) | rdd.edu.iq |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Connectivity Indices | QSAR | rdd.edu.iq |

| Hydrophobic | LogP (Partition Coefficient) | QSAR, Pharmacophore (Hydrophobic features) | nih.gov |

| Pharmacophoric Features | Hydrogen Bond Acceptor/Donor, Aromatic Ring, Hydrophobic Center, Positive/Negative Ionizable | Pharmacophore Modeling | rsc.orgresearchgate.net |

In silico ADME/Tox Prediction for this compound and Related Compounds

The preliminary stages of drug discovery heavily rely on the evaluation of a compound's pharmacokinetic and toxicological profiles. In silico methods, which use computational models to predict these properties, have become indispensable tools for identifying potential drug candidates and flagging problematic compounds before they are even synthesized. nih.gov This approach, grounded in the principle that a chemical's structure dictates its biological activity, allows for the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, as well as toxicological risks. nih.gov For this compound and its derivatives, various computational tools and models are employed to forecast their viability as therapeutic agents.

Predictive Models for Absorption and Distribution

The journey of a drug through the body begins with its absorption and subsequent distribution to target tissues. Computational platforms like SwissADME and admetSAR are frequently used to predict these crucial pharmacokinetic parameters for thiazole and aniline derivatives. mdpi.comresearchgate.net These predictions are based on a compound's physicochemical properties and its similarity to molecules with known ADME profiles. mdpi.com

A key factor in oral drug absorption is the ability of a compound to pass through the intestinal epithelial barrier, a property often predicted using models of human intestinal absorption (HIA). mdpi.com For instance, in silico analysis of 1,2,3-triazole derivatives of aniline indicated that they are likely to have good HIA. mdpi.com Another critical model, Caco-2 cell permeability, is used as an in vitro surrogate for intestinal absorption. mdpi.commdpi.com Studies on aniline derivatives have shown that substitutions on the aniline ring can significantly influence predicted Caco-2 permeability. mdpi.com

The distribution of a compound is largely governed by its ability to bind to plasma proteins and penetrate biological barriers like the blood-brain barrier (BBB). In silico models predict the percentage of plasma protein binding (PPB), with studies on benzothiazole (B30560) derivatives showing predicted PPB values of less than 90%. innovareacademics.in BBB penetration is categorized into levels, from very high to low penetration. innovareacademics.in Analysis of benzothiazole derivatives suggested that many possess high to medium BBB penetration capabilities. innovareacademics.in The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant for absorption and distribution, influencing how well a compound can traverse biological membranes. mdpi.com

Table 1: Predicted Absorption and Distribution Properties of Thiazole/Aniline Derivatives

| Parameter | Prediction Tool/Model | Predicted Outcome for Related Compounds | Significance | Reference |

|---|---|---|---|---|

| Human Intestinal Absorption (HIA) | admetSAR | Good absorption predicted for aniline derivatives. | Indicates potential for good bioavailability after oral administration. | mdpi.com |

| Caco-2 Permeability | SwissADME | Varies based on substitution; some aniline derivatives predicted to penetrate, others not. | In vitro model for predicting intestinal drug absorption. | mdpi.commdpi.com |

| Blood-Brain Barrier (BBB) Penetration | ADMET predictor | High and medium penetration predicted for benzothiazole analogs. | Determines if a compound can reach the central nervous system. | innovareacademics.in |

| Plasma Protein Binding (PPB) | ADMET predictor | <90% binding predicted for benzothiazole derivatives. | Affects the amount of free drug available to exert its effect. | innovareacademics.in |

| Lipophilicity (logP) | Various algorithms | Values for aniline derivatives range from 1.15 to 3.28. | Influences absorption, distribution, and membrane permeability. | mdpi.com |

This table is a representation of data found for related compounds and is for illustrative purposes.

Computational Prediction of Metabolic Pathways

Metabolism is the process by which the body chemically modifies compounds, affecting their activity and excretion. Predicting the metabolic fate of a compound like this compound is crucial for understanding its efficacy and potential for drug-drug interactions. Computational methods play a significant role in predicting which metabolic pathways a compound might enter and which enzymes are responsible for its transformation. nih.govfrontiersin.org

These predictions often involve identifying the specific cytochrome P450 (CYP) enzymes that are likely to metabolize the compound. innovareacademics.in CYP enzymes are a major family of enzymes involved in drug metabolism. innovareacademics.in For example, in silico studies on benzothiazole derivatives have predicted that they may act as inhibitors of CYP2D6, an enzyme responsible for metabolizing a significant percentage of common drugs. innovareacademics.in Such predictions are vital for anticipating potential adverse drug-drug interactions.

In silico Toxicological Endpoints and Risk Assessment

In silico toxicology is a critical component of early-stage drug development, aiming to identify potential hazards before significant resources are invested. nih.gov This field uses computational models to predict various toxicity endpoints, from general toxicity to specific mechanisms like carcinogenicity and mutagenicity. nih.govmdpi.com

One of the most common predicted endpoints is acute oral toxicity, often expressed as the median lethal dose (LD50). mdpi.com Web-based platforms like ProTox-II can predict the LD50 value and assign a corresponding toxicity class. mdpi.comsemanticscholar.org For example, various diazinyl-thiazol-imine derivatives were predicted to fall into toxicity class 3 (LD50 of 300 mg/kg) or class 4 (LD50 of 1000 mg/kg). mdpi.comsemanticscholar.org

Other crucial toxicological endpoints include:

Hepatotoxicity: The potential for a compound to cause liver damage. This is a common reason for drug attrition. innovareacademics.in

Mutagenicity: The ability of a compound to induce genetic mutations, which can lead to cancer.

Carcinogenicity: The potential to cause cancer. In silico tools analyze a molecule for "structural alerts"—specific chemical substructures known to be associated with carcinogenicity. dergipark.org.tr

Cytotoxicity: Toxicity to cells. mdpi.com

In silico risk assessment involves integrating predictions from multiple models to build a comprehensive toxicity profile. ljmu.ac.uk For instance, studies on triazole fungicides used a battery of tools (Toxtree, ProTox-II, VEGA) to assess mutagenicity and carcinogenicity. dergipark.org.tr While some tools may flag a compound based on structural alerts, a consensus approach across multiple platforms provides a more robust assessment. dergipark.org.tr The underlying principle for these predictions is the "molecular similarity principle," which posits that structurally similar compounds will exhibit similar biological and toxicological activities. nih.gov

Table 2: Predicted Toxicological Endpoints for Thiazole Derivatives

| Toxicity Endpoint | Prediction Tool | Predicted Outcome for Related Compounds | Significance | Reference |

|---|---|---|---|---|

| Acute Oral Toxicity (LD50) | ProTox-II | Class 3 (300 mg/kg) and Class 4 (1000 mg/kg) for various thiazole derivatives. | Estimates the dose required to cause acute lethality. | mdpi.comsemanticscholar.org |

| Hepatotoxicity | ADMET predictor / ProTox-II | Predicted for some benzothiazole and other thiazole derivatives. | Indicates potential for drug-induced liver injury. | innovareacademics.inmdpi.com |

| Carcinogenicity | VEGA / ProTox-II | Some triazole fungicides show structural alerts for carcinogenicity. | Early warning for potential cancer-causing properties. | mdpi.comdergipark.org.tr |

| Mutagenicity | VEGA / Toxtree / ProTox-II | Most related compounds predicted to be non-mutagenic. | Assesses the risk of inducing genetic damage. | mdpi.comdergipark.org.tr |

| Cytotoxicity | ProTox-II | Predicted for various thiazole derivatives. | Indicates general toxicity at the cellular level. | mdpi.com |

This table is a representation of data found for related compounds and is for illustrative purposes.

Investigation of Biological Activities and Mechanisms of Action of 3 1,3 Thiazol 2 Yl Aniline Derivatives in Preclinical and in Vitro Models

Enzyme Inhibition Studies of 3-(1,3-Thiazol-2-yl)aniline Derivatives

Enzymes are critical targets in drug discovery, and many therapeutic agents function by inhibiting their activity. nih.gov Derivatives of this compound have been investigated as inhibitors of various enzymes, necessitating the development of specific assays and detailed kinetic analysis to understand their inhibitory mechanisms. nih.gov

The initial step in evaluating a compound as a potential enzyme inhibitor is the development and validation of a robust assay. bellbrooklabs.com This process is fundamental to high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies. nih.govbellbrooklabs.com

The development of an enzymatic assay for thiazole (B1198619) derivatives involves several critical steps:

Target Selection and Reagent Preparation : A specific enzyme target linked to a disease is chosen. bellbrooklabs.com For example, studies have targeted Carbonic Anhydrase II (CA-II), a zinc-containing enzyme implicated in glaucoma and various cancers, with novel 3-ethylaniline (B1664132) hybrid imino-thiazolidinones, which are structurally related to the core thiazolylaniline scaffold. mdpi.com It is crucial to ensure the purity and availability of the enzyme, substrate, and any necessary co-factors. nih.gov

Assay Principle and Detection Method : The assay must accurately measure the enzyme's activity, typically by monitoring the consumption of a substrate or the formation of a product over time. For CA-II, the assay measures the enzyme's esterase activity using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenolate, detectable by spectrophotometry. mdpi.com Advances in assay technology include fluorescence-based detection, TR-FRET, and bioluminescence, which offer increased sensitivity and reduced background noise. bellbrooklabs.com

Optimization and Validation : Assay conditions such as buffer pH, temperature, and substrate concentration are optimized to ensure the reaction proceeds under initial velocity conditions. nih.gov For identifying competitive inhibitors, it is essential to use a substrate concentration at or below the Michaelis-Menten constant (Kₘ). nih.gov The assay is validated for its robustness and reproducibility before being used to screen compound libraries.

Once a derivative shows inhibitory activity, kinetic studies are performed to determine the mechanism of action (MOA), which is critical for lead optimization. nih.gov This analysis distinguishes between different types of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition.

A key technique for this analysis is the use of Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity. mdpi.com For example, kinetic analysis of a potent 3-ethylaniline hybrid imino-thiazolidinone (compound 6e) against Carbonic Anhydrase II revealed a competitive inhibition mechanism. mdpi.com This was determined by observing that increasing concentrations of the inhibitor increased the slope of the Lineweaver-Burk plots while the y-intercept remained constant. mdpi.com From these plots, the inhibition constant (Kᵢ), a measure of the inhibitor's potency, can be calculated. mdpi.com For compound 6e, the Kᵢ value was determined to be 2.2 µM. mdpi.com Such studies provide deep insights into how the inhibitor interacts with the enzyme's active site. mdpi.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| Compound 6e mdpi.com | Carbonic Anhydrase II | 1.545 ± 0.016 | Competitive | 2.2 |

| Compound 7 academie-sciences.fr | Acetylcholinesterase (AChE) | 91 | - | - |

| Compound 6 academie-sciences.fr | Butyrylcholinesterase (BChE) | 195 | - | - |

| Thiacloprid nih.gov | - | - | Insecticide | - |

| Pifithrin-α nih.gov | p53 | - | Reversible Inhibitor | - |

Receptor Binding and Modulation Assays for this compound Compounds

Many thiazole derivatives exert their biological effects by interacting with cellular receptors. Assays designed to measure receptor binding and subsequent functional modulation are essential for characterizing these compounds.

Radioligand binding assays are a powerful tool to quantify the affinity of a compound for a specific receptor. The principle involves a competitive binding scenario where the test compound (a non-radioactive "cold" ligand) competes with a known radioactive ligand ("hot" ligand) for binding to the receptor.

In studies of related heterocyclic structures, such as 1,3,4-thiadiazole (B1197879) derivatives, radioligand binding assays have confirmed the involvement of benzodiazepine (B76468) (BZD) receptors in their anticonvulsant activity. researchgate.netnih.gov The assay measures the ability of the test compounds to displace a radiolabeled BZD ligand from the GABA-A receptor. researchgate.netnih.gov A high displacement ability indicates a strong affinity of the test compound for the receptor's binding site. This technique is crucial for identifying compounds that bind to a target receptor and for quantifying their binding affinity (often expressed as a Kᵢ or IC₅₀ value).

While binding assays confirm interaction with a receptor, functional assays determine the physiological outcome of this interaction—whether the compound activates the receptor (agonism), blocks its activation by endogenous ligands (antagonism), or has the opposite effect of an agonist (inverse agonism). d-nb.info

Electrophysiological Assays : For ion channel-linked receptors, electrophysiological techniques like the two-electrode voltage clamp (TEVC) in Xenopus oocytes are employed. This method was used to characterize N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov The assay measures the ion flow across the cell membrane in response to receptor activation, and the ability of the test compound to inhibit this flow determines its antagonistic properties. These studies identified the analogs as noncompetitive antagonists, suggesting they act as negative allosteric modulators. nih.gov

Cell-Based Reporter Assays : These assays measure downstream signaling events following receptor activation. For example, to assess the functional activity of histamine (B1213489) H3 receptor (H3R) ligands, CRE-driven luciferase reporter gene assays can be used to measure Gαi signaling. d-nb.info

Cell Viability and Apoptosis Assays : For some receptors, like the sigma-2 receptor, functional activity can be defined by cellular outcomes. Cell viability assays (e.g., MTT assay) and caspase-3 activity assays are used to classify sigma-2 ligands as agonists, partial agonists, or antagonists based on their ability to induce cell death relative to a known full agonist. nih.gov

Androgen Receptor (AR) Antagonism : N-(thiazol-2-yl) furanamide derivatives have been identified as potent antagonists of the androgen receptor (AR). acs.org Functional assays for these compounds include measuring their ability to inhibit AR dimerization and assessing their impact on the nuclear translocation of AR proteins in cancer cell lines like LNCaP. acs.org

| Compound Series | Receptor Target | Assay Type | Functional Outcome | IC₅₀ |

| N-(thiazol-2-yl)-benzamide analogs nih.gov | Zinc-Activated Channel (ZAC) | TEVC in Xenopus oocytes | Antagonism / Negative Allosteric Modulation | 1–3 µM |

| N-(thiazol-2-yl) furanamide C3 acs.org | Androgen Receptor (AR) | AR Antagonistic Assay | Antagonism | 0.043 µM |

| N-(thiazol-2-yl) furanamide C5 acs.org | Androgen Receptor (AR) | AR Antagonistic Assay | Antagonism | 0.050 µM |

| N-(thiazol-2-yl) furanamide C15 acs.org | Androgen Receptor (AR) | AR Antagonistic Assay | Antagonism | 0.014 µM |

Cellular Biology Studies to Elucidate Mechanisms of Action of this compound Derivatives

To fully understand a compound's mechanism of action, it is essential to move from isolated proteins to a cellular context. Cellular biology studies investigate the effects of thiazole derivatives on complex processes such as cell proliferation, cell cycle progression, and apoptosis. nih.gov

For instance, novel synthesized thiazole derivatives were evaluated for their anticancer properties against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. dntb.gov.ua Compound 4c from this study emerged as a particularly potent derivative. dntb.gov.ua

Antiproliferative Activity : The primary cellular effect investigated is often the inhibition of cancer cell growth. The IC₅₀ values for compound 4c were found to be 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, demonstrating significant antiproliferative effects. dntb.gov.ua Similarly, N-(thiazol-2-yl)-furanamide derivatives showed potent inhibitory activities in LNCaP prostate cancer cells. acs.org

Cell Cycle Analysis : Flow cytometry is used to determine how a compound affects the cell cycle. Compound 4c was shown to induce cell cycle arrest at the G1/S phase in MCF-7 cells. This was evidenced by an accumulation of cells in the pre-G1 phase (37.36%) compared to untreated cells (2.02%). dntb.gov.ua

Apoptosis Induction : The ability of a compound to trigger programmed cell death (apoptosis) is a hallmark of many anticancer agents. Assays using Annexin V/PI staining and flow cytometry revealed that compound 4c significantly increased the percentage of both early and late apoptotic MCF-7 cells. dntb.gov.ua

Protein Expression and Localization : Techniques like Western blotting are used to investigate the effect of compounds on specific proteins within the cell. For example, studies on AR antagonists involved pretreating LNCaP cells with the compound and then separating nuclear and cytoplasmic extracts to determine if the compound prevented the AR protein from entering the nucleus. acs.org

These cellular studies provide a crucial link between the molecular target of a compound and its ultimate physiological effect, which is vital for the development of new therapeutic agents. nih.gov

| Compound | Cell Line | Cellular Effect | Method | Finding |

| Compound 4c dntb.gov.ua | MCF-7 | Antiproliferation | MTT Assay | IC₅₀ = 2.57 ± 0.16 µM |

| Compound 4c dntb.gov.ua | HepG2 | Antiproliferation | MTT Assay | IC₅₀ = 7.26 ± 0.44 µM |

| Compound 4c dntb.gov.ua | MCF-7 | Cell Cycle Arrest | Flow Cytometry | 37.36% of cells in pre-G1 phase |

| Compound 4c dntb.gov.ua | MCF-7 | Apoptosis Induction | Annexin V/PI Staining | Significant increase in early and late apoptosis |

| Compound C13 acs.org | LNCaP | Antiproliferation | - | IC₅₀ = 1.02 µM |

| Compound C15 acs.org | LNCaP | Antiproliferation | - | IC₅₀ = 1.89 µM |

Cell Viability and Proliferation Assays in Disease Models (in vitro exclusion of clinical trials)

Derivatives of this compound have been the subject of numerous studies to evaluate their antiproliferative effects against various cancer cell lines. These in vitro assays are crucial for identifying compounds with potential therapeutic value by measuring their ability to inhibit cell growth and viability.

For instance, a series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic activity against a panel of 60 cancer cell lines. One compound, designated as 3b , which incorporates a 2-ethoxyphenol (B1204887) moiety, demonstrated significant growth inhibition across multiple cell lines, with a lethal effect observed against colon cancer HCC-2998 cells. Another derivative, 3d , featuring a 3-chloro-4-nitrophenyl group, also showed excellent cytotoxicity against seven tumor lines and was lethal to four. Similarly, phthalimide-bearing thiazole derivatives have been assessed for their cytotoxic effects. Compound 5b was identified as a highly potent agent against the MCF-7 breast cancer cell line, while compounds 5k and 5g were particularly effective against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, respectively.

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The results from these assays highlight the potential of the thiazole-aniline scaffold as a basis for the development of new anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 5b | MCF-7 | Breast Cancer | 0.2 ± 0.01 | |

| Compound 5k | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | |

| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | |

| Compound 3b | HL-60(TB) | Leukemia | Not specified | |

| Compound 3b | PI3Kα (enzymatic assay) | - | 0.086 ± 0.005 | |

| Compound 3b | mTOR (enzymatic assay) | - | 0.221 ± 0.014 |

Apoptosis and Necrosis Pathway Investigations in Cellular Systems

Further investigation into the mechanism of cytotoxicity has revealed that many this compound derivatives induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. Key indicators of apoptosis include DNA fragmentation and the activation of caspases, which are proteases that execute the cell death program.

Studies on thiazole-phthalimide derivatives demonstrated that their cytotoxic effects are linked to the induction of apoptosis. This was confirmed by DNA fragmentation assays and measurements of caspase-3 activity. Furthermore, analysis of apoptosis-related gene expression showed that these compounds can induce cell death through the intrinsic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, and treatment with these derivatives led to a significant decrease in the expression of the anti-apoptotic Bcl-2 gene while increasing the expression of the pro-apoptotic BAX gene. Some derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways. Hoechst 3342 staining has also been used to visually confirm apoptosis, while other derivatives at lower concentrations were found to induce necrosis.

Modulation of Intracellular Signaling Pathways (e.g., phosphorylation cascades, gene expression)

The anticancer activity of this compound derivatives often stems from their ability to interfere with critical intracellular signaling pathways that control cell growth, proliferation, and survival. A prominent target for these compounds is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

A series of thiazole derivatives were specifically designed and evaluated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). Compound 3b emerged as a potent inhibitor of the PI3Kα isoform with an IC50 value of 0.086 µM and also inhibited mTOR with an IC50 of 0.221 µM. The inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest, typically in the G0–G1 phase, which prevents cancer cells from progressing toward division.

Beyond direct enzyme inhibition, these derivatives can modulate gene expression to exert their effects. As mentioned previously, certain compounds alter the balance of pro- and anti-apoptotic proteins like BAX and Bcl-2. Other research has pointed to the modulation of AMPA receptors by thiazole derivatives, which could have neuroprotective applications by affecting receptor kinetics and ion channel currents. The ability of these compounds to interact with multiple signaling nodes underscores their potential as versatile therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as antimicrobial or anticancer agents.

Systematic Chemical Modification and Biological Evaluation

The core strategy in SAR involves synthesizing a series of analogues where specific parts of the lead molecule are systematically modified, followed by a thorough biological evaluation of each new compound. For thiazole derivatives, modifications have been explored at various positions of the thiazole and aniline (B41778) rings.

For example, in one study, a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that most compounds displayed antibacterial activity against S. aureus and antifungal activity against A. flavus. In another study focused on anticancer properties, researchers varied the aryl moiety attached to a hydrazone group on the thiazole ring. This systematic modification revealed a clear order of reactivity, indicating that the nature of this substituent is critical for cytotoxic activity. Similarly, the synthesis of various N,N-disubstituted β-amino acids with thiazole and other heterocyclic fragments allowed for the evaluation of their antimicrobial properties, with compounds containing furan (B31954) and bromothiophene substituents showing notable activity.

Identification of Key Structural Features for Desired Activity

Through systematic modification, researchers can identify the key structural features—specific functional groups or larger molecular fragments—that are essential for biological activity. For antimicrobial thiazole derivatives, the presence of certain substituents has been linked to enhanced potency. For instance, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, compounds 1–4 and 6 showed the strongest antibacterial activity, particularly against Gram-negative strains. The introduction of a thiophene (B33073) substituent into a 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivative resulted in promising activity against E. coli, P. aeruginosa, and S. aureus.

In the context of anticancer activity, SAR studies of PI3K/mTOR inhibitors revealed that a 2-ethoxyphenol group on the hydrazone moiety (compound 3b ) was highly favorable for potent inhibition. Conversely, substitutions on the aniline ring of 2-(4-aminophenyl)-benzothiazole with methyl or halogen groups were found to increase antitumor activity against a range of cancer cell lines. These findings demonstrate that both the core scaffold and its peripheral substituents are crucial determinants of the compound's biological profile.

Elucidation of Pharmacophore Requirements

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Elucidating these requirements is a key goal of SAR studies. For thiazole-based PI3K/mTOR inhibitors, the research suggests a pharmacophore model where the thiazole ring acts as a central scaffold. The hydrazone linker and the attached aryl group (like 2-ethoxyphenol) appear to be critical for binding to the active site of the kinases. The nitrogen and sulfur atoms of the thiazole ring, along with the amide or hydrazone functionalities, often act as hydrogen bond donors or acceptors, which are crucial for anchoring the molecule to its target protein. The 1,3-thiazole ring is a key component in various drugs and acts as a selective acetylcholinesterase inhibitor in the drug Acotiamide, stimulating further research into its derivatives.

Target Identification and Validation Approaches for this compound Compounds

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery, providing insights into their mechanism of action, potential efficacy, and safety. For derivatives of this compound, a combination of sophisticated biochemical and genetic techniques is employed to elucidate their protein interaction partners.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique used to isolate and identify the specific protein targets of a small molecule like a this compound derivative. nih.govstonybrookmedicine.edu The process involves chemically modifying the compound to immobilize it onto a solid support, such as agarose (B213101) beads, creating an "affinity matrix". nih.gov This matrix then acts as a bait to capture binding partners from a complex biological sample, like a cell lysate.

The general workflow involves incubating the cell lysate with the affinity matrix. Proteins that have a specific affinity for the immobilized this compound derivative will bind to it, while non-binding proteins are washed away. nih.gov The captured proteins are then eluted, often by using a solution of the free, unmodified compound to competitively displace them from the matrix. nih.gov

Once isolated, the eluted proteins are identified using advanced proteomics techniques, primarily mass spectrometry. nih.gov The proteins are typically digested into smaller peptides, which are then analyzed to determine their amino acid sequence. This sequence information is used to identify the parent proteins by searching protein databases. Quantitative proteomics methods can further enhance this approach by helping to distinguish true targets from non-specific binders. nih.gov This strategy allows for the unbiased identification of direct molecular targets from a complex cellular environment, preserving proteins in their native conformations. nih.gov

Table 1: Illustrative Proteins Potentially Identified by Affinity Chromatography Coupled with Mass Spectrometry for a Hypothetical this compound Derivative

| Protein ID | Protein Name | Function | Significance |

|---|---|---|---|

| P04637 | Tumor suppressor p53 | Cell cycle regulation, apoptosis | Key target in cancer therapy |

| P00533 | Epidermal growth factor receptor (EGFR) | Signal transduction, cell proliferation | Target for various cancer drugs |

| P35968 | Interleukin-2 receptor | Immune response regulation | Target in autoimmune diseases |

Genetic Knockdown/Knockout Strategies in Cell Lines to Confirm Target Engagement

Following the identification of potential protein targets, genetic strategies are employed to validate these findings and confirm that the compound's biological effect is mediated through these targets. nih.gov These methods involve modulating the expression of the target gene in cell lines to observe how the absence or reduction of the protein affects the cell's response to the this compound derivative.

Gene Knockdown: This approach reduces the expression of a specific gene at the mRNA level, leading to a decrease in the amount of the corresponding protein. RNA interference (RNAi) is a common method for achieving this. nih.gov If a this compound derivative loses its efficacy in cells where its proposed target has been knocked down, it provides strong evidence that the compound acts through that specific protein.

Gene Knockout: This is considered the most definitive method for target validation. nih.gov It involves permanently deleting the gene encoding the target protein from the cell's genome. If the biological activity of the compound is abolished in these knockout cells, it confirms that the protein is essential for the compound's mechanism of action. Comparing the cellular phenotype of knockout cells to the effects of the compound can further solidify the target's role. Both knockdown and knockout approaches are crucial for providing confirmatory evidence of target engagement and essentiality. nih.gov

In Vitro Assessment of Pharmacokinetic Properties of this compound Derivatives

Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is essential for predicting their in vivo behavior. For this compound derivatives, several in vitro assays are used to assess key pharmacokinetic parameters.

Metabolic Stability in Liver Microsomes and Hepatocytes

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily located in the liver. This property is a key determinant of a drug's half-life and oral bioavailability. The assessment is typically conducted using liver microsomes or hepatocytes. nuvisan.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s. nih.gov Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes. In these assays, a this compound derivative is incubated with either microsomes or hepatocytes, and the decrease in its concentration over time is measured. nuvisan.com The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize the compound. nuvisan.com Compounds with a short half-life and high clearance are generally considered metabolically unstable, which may limit their therapeutic potential. nih.govfrontiersin.org

Table 2: Example Metabolic Stability Data for a Series of Thiazole Derivatives in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |

|---|---|---|---|

| Derivative A | > 60 | < 10 | High Stability |

| Derivative B | 45 | 31.2 | Moderate Stability |

| Derivative C | 15 | 92.5 | Low Stability |

Permeability Assays Across Biological Barriers (e.g., Caco-2 cells)

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting intestinal permeability. nih.goveuropa.eu When cultured, these cells form a polarized monolayer with tight junctions that mimics the barrier properties of the intestinal wall. nih.govsemanticscholar.org